molecular formula C10H8BrNO B008601 1-(5-bromo-1H-indol-3-yl)ethanone CAS No. 19620-90-7

1-(5-bromo-1H-indol-3-yl)ethanone

Cat. No.: B008601
CAS No.: 19620-90-7
M. Wt: 238.08 g/mol
InChI Key: RMCQCVYGHWTDSP-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5-position and an ethanone group at the 1-position of the indole ring makes this compound unique. It is commonly used in various chemical and pharmaceutical research applications due to its structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(5-bromo-1H-indol-3-yl)ethanone may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-1H-indol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of 5-bromoindole with acetyl chloride in the presence of a catalyst such as tin(IV) chloride. The reaction is typically carried out in toluene at temperatures ranging from 0°C to 25°C. The reaction mixture is then quenched with water, and the product is isolated by filtration and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.

    Reduction Products: Reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(5-Bromo-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-(5-Bromo-3-hydroxyindol-1-yl)ethanone: This compound has a hydroxyl group at the 3-position, which can significantly alter its reactivity and biological activity.

    1-(5-Fluoro-1H-indol-3-yl)ethanone: The presence of a fluorine atom instead of bromine can affect the compound’s electronic properties and reactivity.

    1-(5-Chloro-1H-indol-3-yl)ethanone: Similar to the bromo derivative, but with chlorine, which can influence its chemical behavior and applications.

Uniqueness: 1-(5-Bromo-1H-indol-3-yl)ethanone is unique due to the specific positioning of the bromine atom and ethanone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQCVYGHWTDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478293
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19620-90-7
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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